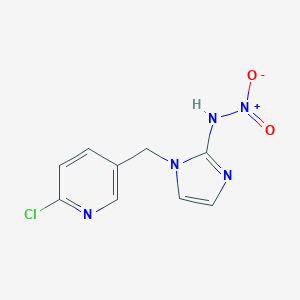

Imidacloprid-olefin

Description

Overview of Neonicotinoid Insecticides and Metabolite Significance

Neonicotinoids are a class of insecticides chemically similar to nicotine (B1678760). orst.edu They act on the central nervous system of insects by binding to nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to overstimulation, paralysis, and death. orst.edunsf.gov Imidacloprid (B1192907) was the first of its kind to be introduced and is used globally for pest control on a wide variety of agricultural crops. mdpi.com

Importance of Imidacloprid-olefin as a Key Metabolite and Biologically Active Compound

This compound is a major degradation product of imidacloprid. cnagrochem.com It is formed through the metabolic processes in plants, insects, and even mammals. orst.edusavehemlocksnc.org This metabolite is of particular interest because it often exhibits greater biological activity and, in some cases, higher toxicity than imidacloprid itself. nsf.govcnagrochem.com For instance, this compound has been reported to be significantly more toxic to certain insects. nsf.govusda.gov Its enhanced stability and residual activity mean it can provide longer-lasting pest control. cnagrochem.com

The formation of this compound is a key factor in the long-term efficacy of imidacloprid treatments. savehemlocksnc.orgnih.gov Studies have shown that the synergistic effect between imidacloprid and its bioactive metabolites, including this compound, results in a greater insecticidal activity than either compound alone. nih.gov

Research Trajectories and Knowledge Gaps concerning this compound

Current research is focused on several key areas related to this compound. One major trajectory is understanding its environmental fate and transport. While imidacloprid is known to be mobile in soil and soluble in water, the specific properties of this compound and its movement through different environmental compartments are still being investigated. epa.govresearchgate.net

Another significant area of research is its toxicity to non-target organisms. While its increased toxicity to pest insects is established, there is a need for more comprehensive studies on its effects on beneficial insects, aquatic life, and other vertebrates. nsf.govsavehemlocksnc.org For example, some studies have detected this compound in the brains of amphibians, raising concerns about its potential neurotoxic effects. nsf.gov

A notable knowledge gap is the full extent of its metabolic pathways in a wider range of organisms, including humans. acs.orgresearchgate.net While it is known to be a metabolite, the precise mechanisms and the extent of its formation and persistence in different species are not fully understood. acs.org Furthermore, developing novel insecticide mimics of this compound with potentially lower toxicity to non-target species is an emerging area of research. sioc-journal.cn

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈ClN₅O₂ | sigmaaldrich.com |

| Molecular Weight | 253.65 g/mol | sigmaaldrich.comnacchemical.com |

| CAS Number | 115086-54-9 | sigmaaldrich.comaccustandard.com |

| Purity | 97% | nacchemical.comisotope.com |

| Melting Point | >164 °C | nacchemical.com |

Table 2: Research Findings on this compound

| Research Area | Key Findings | References |

|---|---|---|

| Metabolism | A metabolite of imidacloprid formed in plants, insects, and mammals. | orst.edusavehemlocksnc.orgresearchgate.net |

| Toxicity | Often more toxic to insects than the parent compound, imidacloprid. | orst.edunsf.govusda.gov |

| Biological Activity | Exhibits enhanced stability and extended residual activity. | cnagrochem.com |

| Environmental Fate | Detected in soil and has the potential to leach into water systems. | epa.govusda.govresearchgate.net |

| Synergistic Effects | The mixture of imidacloprid and its metabolites, including this compound, shows greater insecticidal activity. | nih.gov |

| Non-Target Organisms | Detected in the brains of amphibians, indicating potential for bioaccumulation and neurotoxicity. | nsf.gov |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Imidacloprid |

| This compound |

| 5-hydroxy-imidacloprid |

| Desnitro-imidacloprid |

| Nicotine |

| 6-chloronicotinic acid |

| Imidazolidine (B613845) |

| Mercaptonicotinic acid |

| Hippuric acid |

| 5-hydroxy and olefin derivatives |

| Imidazolidine derivative |

| Nitroso-derivative |

| Nitrosamine |

| Guanidine (B92328) |

| 5-keto urea (B33335) isomers |

| Imidacloprid-NTG |

| Imidacloprid-urea |

| 4,5-dihydroxy-imidacloprid |

| Imidacloprid-guanidine-olefin |

| Imidacloprid-guanidine |

| 4-hydroxy imidacloprid (IMI-IV) |

| 5-hydroxy imidacloprid (IMI-V) |

| 5-Nitroimino-[1,4-2H]-1,2,4-triazolines |

| N-desmethyl-acetamiprid |

| N-desmethyl-clothianidin |

| Thiacloprid-amide |

| Desnitro-imidacloprid |

| Clothianidin |

| Acetamiprid |

| Thiamethoxam |

| N-[(6-chloro-3-pyridyl) methyl] -N-methyl acetamidine (B91507) (IM-1-5) |

| dm-clothianidin |

| dm-acetamiprid |

| hydroxylated-imidacloprid |

Structure

3D Structure

Properties

IUPAC Name |

N-[1-[(6-chloropyridin-3-yl)methyl]imidazol-2-yl]nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-5H,6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLCDJYHUVCRBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN2C=CN=C2N[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037562 | |

| Record name | Imidacloprid-olefin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115086-54-9 | |

| Record name | Imidacloprid-olefin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115086-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidacloprid-olefin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Dynamics and Biotransformation of Imidacloprid Olefin

Formation and Occurrence of Imidacloprid-olefin in Environmental Compartments

This compound is a significant transformation product of the widely used neonicotinoid insecticide, Imidacloprid (B1192907). Its presence and formation are noted across various environmental matrices, including soil, water, and terrestrial ecosystems.

Derivation from Imidacloprid Metabolism in Soil Systems

In soil environments, this compound is formed as a metabolite of Imidacloprid. nih.govscience.gov The degradation of Imidacloprid in soil is influenced by microbial activity, with studies showing significantly lower degradation rates in sterilized soil compared to unsterilized soil. nih.gov The formation of this compound is often a subsequent step after the initial hydroxylation of the parent compound to 5-hydroxy-imidacloprid. researchgate.net While Imidacloprid-urea is considered a primary metabolite in soil, this compound is also detected. nih.govscience.gov

The persistence of Imidacloprid and its metabolites, including this compound, varies with soil type. For instance, a study in West Bengal, India, observed that the half-life of Imidacloprid ranged from 28.7 to 47.8 days in different soils, with the formation of this compound detected 30 days after application. nih.gov The sorption of Imidacloprid to soil particles, which generally increases with organic matter content, can limit its movement and the subsequent distribution of its metabolites. orst.edu

Table 1: Detection of this compound in Different Soil Types

| Soil Type | Time of First Detection of this compound | Reference |

| Gangetic alluvial soil | Day 30 | nih.gov |

| Lateritic soil | Day 30 | nih.gov |

| Coastal alkaline soil | Day 30 | nih.gov |

Generation in Aquatic Environments

In aquatic environments, this compound is generally not considered a prevalent breakdown product of Imidacloprid. savehemlocksnc.org The primary degradation pathway in water is often photolysis, especially in shallow, clear waters, which leads to different metabolites. epa.gov However, the presence of this compound has been documented in various water sources.

Monitoring studies have detected this compound in groundwater and even in treated and tap water, although typically at very low concentrations. ccme.canih.gov For example, a study in Quebec, Canada, found this compound in groundwater near potato fields at a maximum concentration of 0.0023 µg·L-1. ccme.ca Another study in Wuhan, China, detected this compound in tap water at concentrations up to 0.80 ng/L. nih.gov This suggests that while not a primary aquatic metabolite, its formation and transport into water systems can occur.

Table 2: Reported Concentrations of this compound in Aquatic Environments

| Water Source | Maximum Concentration | Location | Reference |

| Groundwater | 0.0023 µg·L⁻¹ | Quebec, Canada | ccme.ca |

| Tap Water | 0.80 ng/L | Wuhan, China | nih.gov |

| Benthic Macroinvertebrate Sample | Detected in 1 of 15 samples | West Virginia, USA | usda.gov |

Presence in Terrestrial Ecosystems (e.g., Plant Matrices, Avian Excreta, Dust)

This compound is a frequently identified metabolite within various components of terrestrial ecosystems.

Plant Matrices: In plants, Imidacloprid is metabolized to produce several compounds, with this compound being a notable and toxicologically relevant metabolite. orst.eduoup.com It is considered a main plant-relevant metabolite and can be more toxic to certain insects than the parent Imidacloprid. science.govnih.gov The concentration of this compound can vary within the plant, with some studies on Eastern Hemlock showing a progressive increase from the bottom to the top stratum of the tree. oup.com The metabolic pathway in plants often involves the initial formation of 5-hydroxy-imidacloprid, which is then further metabolized to this compound. researchgate.net

Avian Excreta: Studies have shown that birds exposed to Imidacloprid excrete its metabolites, including this compound. Research on weathered avian droppings from chickens dosed with Imidacloprid detected this compound, indicating its presence in avian waste. doi.orgnih.gov In one study, concentrations of this compound in weathered droppings were higher in autumn (219.74 ng/g) than in spring (111.51 ng/g). doi.org Another study on Japanese quail found that this compound was detected at greater concentrations than the parent compound in fecal samples. acs.org

Dust: Imidacloprid dust can be a source of exposure, and while specific studies on the presence of this compound in environmental dust are limited, the metabolism of Imidacloprid in organisms exposed to this dust would lead to its formation. orst.edu

Table 3: Presence of this compound in Terrestrial Ecosystem Components

| Terrestrial Component | Finding | Reference |

| Plant Tissues (Eastern Hemlock) | Progressively increased from the bottom to the top stratum of treated trees. | oup.com |

| Plant Tissues (Rapeseed) | Significant proportions of this compound found in green plant tissues. | nih.gov |

| Avian Droppings (Chicken) | Detected in all weathered post-dose samples. | doi.orgnih.gov |

| Avian Feces (Japanese Quail) | Detected at greater concentrations than parent Imidacloprid. | acs.org |

Degradation Pathways and Mechanisms of this compound

The breakdown of this compound in the environment is primarily driven by microbial processes.

Microbial Transformation Processes

Microbial degradation is a key factor in the environmental fate of Imidacloprid and its metabolites. researchgate.netnih.gov Various microorganisms have been identified that can transform Imidacloprid, and some of these processes involve the formation and subsequent degradation of this compound.

Several bacterial and fungal strains have been isolated and characterized for their ability to degrade Imidacloprid, with some studies specifically noting the transformation to and, in some cases, degradation of this compound.

Pseudoxanthomonas indica : The strain CGMCC 6648 has been shown to degrade Imidacloprid and form this compound. tandfonline.com This transformation occurs via a co-metabolism mechanism, where the presence of other carbon sources, such as pyruvate, can significantly stimulate the formation of this compound. tandfonline.com

Stenotrophomonas maltophilia : The strain CGMCC 1.1788 can convert Imidacloprid into 5-hydroxy-imidacloprid, which can then be chemically converted to this compound under acidic conditions. researchgate.net

Aspergillus terreus : The fungal strain YESM3 has been reported to degrade Imidacloprid. researchgate.net While the direct degradation of this compound by this strain was not specified, fungi are known to play a role in the breakdown of neonicotinoids.

Mycobacterium sp. : Strain MK6 was found to degrade Imidacloprid, with small amounts of the desnitro-olefin degradate observed during incubation. acs.org

Bacillus spp. : While several Bacillus species are known to degrade Imidacloprid, the specific role in this compound transformation is an area of ongoing research. mdpi.com

Table 4: Microbial Strains Involved in Imidacloprid Transformation and the Formation of this compound

| Microbial Strain | Transformation Process | Key Findings | Reference |

| Pseudoxanthomonas indica CGMCC 6648 | Co-metabolism | Degrades Imidacloprid and forms this compound. Pyruvate enhances olefin formation. | tandfonline.com |

| Stenotrophomonas maltophilia CGMCC 1.1788 | Biotransformation | Transforms Imidacloprid to 5-hydroxy-imidacloprid, a precursor to this compound. | researchgate.net |

| Mycobacterium sp. MK6 | Biodegradation | Degrades Imidacloprid with transient observation of desnitro-olefin. | acs.org |

Enzymatic Mechanisms (e.g., Cytochrome P450 Monooxygenases, Dehydrogenation)

The formation of this compound from its parent compound, imidacloprid, is primarily an enzymatic process. In various organisms, including mammals and insects, this biotransformation is carried out by cytochrome P450 (CYP450) monooxygenases. orst.edumdpi.com The specific reaction is a dehydrogenation of the imidazolidine (B613845) ring of the imidacloprid molecule. orst.edu

Studies using human liver CYP450 isozymes have shown that CYP3A4 is a key enzyme responsible for this conversion, alongside the production of other metabolites like 5-hydroxy-imidacloprid. orst.edu While 5-hydroxylation is often the major pathway, the dehydrogenation reaction leading to the olefin metabolite is a consistently observed minor pathway. orst.edu Research has also identified the olefin metabolite in human urine samples, confirming this metabolic route in humans. mdpi.com Furthermore, some microbial enzymes can facilitate this transformation. For instance, the bacterium Pseudoxanthomonas indica CGMCC 6648 can convert imidacloprid into this compound, particularly in the presence of pyruvate. nih.govresearchgate.net

Influence of Soil Microbial Activity on Degradation Kinetics

Soil microorganisms play a critical role in the transformation of imidacloprid and consequently influence the presence and concentration of this compound. The degradation of imidacloprid in soil is significantly faster in non-sterilized soil compared to sterilized soil, highlighting the importance of microbial activity. nih.gov this compound is frequently identified as a metabolite in soil degradation studies. tandfonline.comepa.govorst.edu

For example, in a study of grape rhizosphere soil, the olefin of guanidine (B92328) imidacloprid was identified as a degradation product formed through dehydrogenation. orst.edu Another study found that the bacterium Pseudoxanthomonas indica CGMCC 6648 can rapidly degrade imidacloprid and form this compound. nih.govresearchgate.net The kinetics of this compound's appearance and subsequent dissipation are thus directly linked to the metabolic activity of the soil microbiome. In one study, this compound was first detected on day 30 of degradation experiments in Gangetic alluvial, lateritic, and coastal alkaline soils. tandfonline.com The presence of specific microbial communities can accelerate the formation of this metabolite, which is noteworthy as the olefin metabolite can be more toxic to certain insects than the parent imidacloprid. nih.govresearchgate.netbeyondpesticides.orgresearchgate.net

Abiotic Degradation

Abiotic processes, particularly photolysis and hydrolysis, also contribute to the environmental fate of this compound.

Photolytic Dissipation under Environmental Conditions

Photodegradation, or the breakdown of compounds by light, is a key abiotic route for the transformation of imidacloprid, often leading to the formation of this compound. beyondpesticides.orgmetu.edu.tr In laboratory studies, this compound has been detected as a photoproduct when the parent compound is exposed to light. metu.edu.tr

Further degradation can occur, as evidenced by the identification of "imidacloprid olefin desnitro" as a photodegradation product, suggesting that the olefin metabolite itself is susceptible to further photolytic transformation. metu.edu.trmdpi.com The rate of photodegradation is influenced by environmental factors such as the presence of dissolved organic matter in water, which can affect the formation of reactive oxygen species that drive the reactions. nih.gov While the photolytic lifetime of the parent imidacloprid has been calculated as approximately 16 hours under specific conditions, leading to various products including the olefin, specific quantum yields for the photolysis of this compound itself are not detailed in the available research. nih.gov

Hydrolytic Stability and Influence of pH

The hydrolytic stability of a compound, its resistance to breaking down in water, is a critical factor in its environmental persistence. For the parent compound, imidacloprid, hydrolysis is generally slow under acidic and neutral pH conditions but accelerates in alkaline environments (pH 9 and above). orst.edubeyondpesticides.org Studies show that imidacloprid is stable at pH 5 and 7, with a very long half-life, but degradation increases at pH 9. beyondpesticides.org However, specific data on the hydrolytic stability and the influence of pH on the degradation kinetics of the this compound metabolite are not extensively documented in the reviewed scientific literature.

Environmental Persistence of this compound

The persistence of this compound in the environment is a function of both its formation rate from imidacloprid and its own degradation rate.

Half-life Dynamics in Various Soil Types (e.g., Sandy Loam, Clay Loam)

The half-life of the parent compound, imidacloprid, varies significantly depending on soil characteristics. For instance, under laboratory conditions, the half-life of total imidacloprid residues was found to be 32 days in sandy loam and 43 days in clay loam. epa.gov In other studies, the half-life of imidacloprid in soil has been reported to range from 28.7 to 47.8 days. tandfonline.com

This compound is consistently detected as a metabolite in these soil studies. epa.govbeyondpesticides.org For example, in laboratory incubations of sandy loam, loamy sand, and clay loam soils, this compound was one of several degradation products identified. epa.gov Similarly, it was detected as a minor metabolite after photodegradation on the surface of sandy loam soil. beyondpesticides.org Despite its regular detection, specific half-life values for this compound itself in different soil types are not provided in the surveyed literature. Its persistence is intrinsically linked to the degradation kinetics of the parent compound and the environmental conditions that favor its formation and subsequent breakdown.

Persistence in Water-Sediment Systems

This compound is recognized as a metabolite of the parent compound, imidacloprid, in aquatic environments. While extensive research has focused on the persistence of imidacloprid in water-sediment systems, specific quantitative data on the degradation and half-life of this compound in these matrices are less documented.

Studies show that the parent compound, imidacloprid, tends to disappear slowly from the water phase and adsorb to sediment. wa.gov In dark, anaerobic water-sediment systems, imidacloprid degrades with a half-life ranging from 32 to 142 days, primarily forming imidacloprid-guanidine. wa.gov this compound is typically considered a minor degradation product in these systems compared to other metabolites. orst.edu For instance, in one study of water samples, the maximum detected concentration of this compound was 0.0023 µg/L, significantly lower than that of imidacloprid-guanidine (0.4 µg/L). ccme.ca

The formation of this compound can be influenced by microbial activity. Research has indicated that the presence of different organic acids can substantially affect the production of olefin imidacloprid by certain soil and sediment bacteria, such as Pseudoxanthomonas indica. nih.gov However, other studies have reported that olefin metabolites were not detected in soil samples under certain conditions. researchgate.net

Table 1: Detection of this compound in Water-Sediment Systems This table is interactive. You can sort and filter the data.

| Matrix | Study Type | Finding | Concentration (µg/L) | Source |

|---|---|---|---|---|

| Water | Field Monitoring | Detected as a metabolite of imidacloprid. | 0.0023 (Max) | ccme.ca |

| Water/Sediment | Proposed Study | A study was designed to measure concentrations in water column, whole sediment, and porewater. | Data not provided | wa.gov |

Long-term Detection in Biological and Environmental Residue Samples

This compound has been detected in a variety of biological and environmental samples, in some cases long after the initial application of the parent compound, imidacloprid. This indicates its potential for persistence and accumulation in certain matrices.

In a multi-year study on Eastern Hemlock trees treated with imidacloprid, this compound showed significant long-term persistence. Concentrations of the olefin metabolite in both sap and tissue were found to be highest at 36 months post-treatment, demonstrating its formation and persistence in plant tissues over several years. orst.edu

The metabolite is also detectable in animal tissues. In a study involving domestic chickens, this compound was quantifiable in whole blood and feces during and after exposure to imidacloprid. nih.gov Similarly, this compound was detected in the brain tissue of Northern Leopard frogs following a 21-day exposure period, with concentrations showing a dose-dependent relationship. ccme.ca The detection in brain tissue confirms its ability to cross the blood-brain barrier in amphibians. ccme.ca

Environmental samples have also shown the presence of this compound. It has been identified as one of the main metabolites in the casing soil used for mushroom cultivation. etsu.edu Furthermore, analyses of honey have revealed that the concentration of this compound can be higher than that of the parent imidacloprid compound. etsu.edu In contrast, a long-term field trial on sunflowers found no detectable residues of olefin-imidacloprid in soil, sunflower parts, or various beehive components, suggesting that its presence can be variable depending on the specific environmental conditions and agricultural system.

Table 2: Research Findings on Long-term Detection of this compound This table is interactive. You can sort and filter the data.

| Sample Matrix | Organism/Environment | Duration of Study/Detection | Key Finding | Source |

|---|---|---|---|---|

| Sap and Tissue | Eastern Hemlock (Tsuga canadensis) | 36 months | Highest concentrations of olefin detected at 36 months post-treatment. | orst.edu |

| Brain Tissue | Northern Leopard Frog (Rana pipiens) | 21 days | Detected in brain tissue, with concentrations up to 15 pg/mg protein. | ccme.ca |

| Whole Blood & Feces | Domestic Chicken (Gallus gallus domesticus) | 21 days | Detected in blood and feces during and after a 7-day dosing period. | nih.gov |

| Honey | Honey Bee (Apis mellifera) | Not Specified | Concentration of IMI-olefin (5.6 ng/g) was found to be higher than the parent compound. | etsu.edu |

| Casing Soil | Mushroom Cultivation | Not Specified | Identified as a main metabolite of imidacloprid. | etsu.edu |

| Stream Water & Sediment | Aquatic Environment | Not Specified | Detected as a metabolite in stream water and sediment. |

Bioavailability, Uptake, and Distribution of Imidacloprid Olefin

Plant Uptake and Translocation of Imidacloprid-olefin

Root Uptake Mechanisms and Acropetal Movement

Following the application of imidacloprid (B1192907) to the soil, it is taken up by plant roots and subsequently translocated throughout the plant's tissues. orst.edu This upward movement from the roots to the shoots is known as acropetal translocation and primarily occurs within the xylem, the plant's water-conducting tissue. researchgate.net Studies have shown that imidacloprid exhibits high mobility within the xylem, but limited movement within the phloem. researchgate.net This characteristic means that once imidacloprid reaches the leaves, very little is transported back to other parts of the plant. researchgate.netresearchgate.net

While imidacloprid itself is readily absorbed by the roots, the uptake and movement of its metabolite, this compound, present a more complex picture. Research on rapeseed plants grown in artificially contaminated soil revealed that while this compound was prevalent in the green plant tissues, it was not detected in the roots. nih.gov This finding suggests that the this compound found in the shoots is likely formed within the plant tissues from the parent imidacloprid, rather than being directly absorbed from the soil. nih.gov The absence of this compound in the roots also indicates a lack of retransport from the leaves back down to the roots. nih.gov

Distribution within Plant Tissues (e.g., Leaves, Shoots, Nectar, Pollen, Fruits)

Once absorbed, imidacloprid and its metabolites, including this compound, are distributed to various parts of the plant. The concentration of these compounds can vary significantly between different plant tissues.

Leaves and Shoots: In tomato plants treated with imidacloprid, over 85% of the absorbed compound was translocated to the shoots, with only small quantities remaining in the roots. orst.eduorst.edu Shoot concentrations tended to decrease towards the top of the plant. orst.eduorst.edu While the fruit of these tomato plants primarily contained the parent imidacloprid, the leaves also contained small amounts of metabolites, including a tentatively identified olefin metabolite. orst.eduorst.edu Similarly, in rapeseed plants, this compound was found to be prevalent in the green plant tissues. nih.gov A study on cotton also confirmed the translocation of imidacloprid from the roots to the leaves, where it is metabolized into this compound. kglmeridian.com

Nectar and Pollen: The presence of this compound in nectar and pollen is of particular concern for pollinators. Research has detected this compound in the nectar of buckwheat (Fagopyrum esculentum) flowers from plants treated with soil-applied imidacloprid. umn.edu In one study, the concentration of the olefin metabolite was 0.2 ppm in the nectar of plants treated at the label rate and 0.5 ppm in plants treated at twice the label rate. umn.edu Another study on cucurbit crops identified this compound as one of the predominant metabolites in both pollen and nectar, accounting for a significant portion of the total residue. acs.org However, some studies have reported conflicting findings. For instance, one investigation found the this compound metabolite in the potting mix but not in the plant tissues or nectar of nursery plants. ct.gov Similarly, sunflowers grown from treated seeds showed imidacloprid residues in nectar and pollen, but no metabolites were detected. orst.edu

Fruits: In studies on tomato plants, the fruits were found to contain imidacloprid, although the concentrations were not related to the fruit's position on the plant. orst.eduorst.edu The primary compound found in the fruit was unmetabolized imidacloprid. orst.eduorst.edu

The following table summarizes the distribution of this compound in various plant tissues based on available research findings.

| Plant | Tissue | Compound Detected | Application Method | Key Finding | Citation |

| Rapeseed | Green Plant Tissues | This compound, Imidacloprid-urea | Artificially Contaminated Potting Soil | This compound was prevalent in green tissues but not detected in roots. | nih.gov |

| Rapeseed | Roots | Imidacloprid-urea | Artificially Contaminated Potting Soil | This compound was not detected in the roots. | nih.gov |

| Buckwheat | Nectar | Imidacloprid, this compound, 5-hydroxy-imidacloprid | Soil-Applied Imidacloprid | Imidacloprid and its olefin and hydroxy metabolites were present in the nectar. | umn.edu |

| Cucurbits | Pollen, Nectar | Imidacloprid, this compound, 5-hydroxy-imidacloprid | Soil Application | Olefin and hydroxy metabolites were the most predominant metabolites. | acs.org |

| Tomato | Leaves | Imidacloprid, Guanidine (B92328) metabolite, tentatively identified Olefin metabolite | Soil Treatment | Small quantities of the olefin metabolite were found in the leaves. | orst.eduorst.edu |

| Cotton | Leaves | Imidacloprid, this compound | Drench Application | Imidacloprid metabolizes into olefin in the leaves. | kglmeridian.com |

| Eastern Hemlock | Sap, Tissue | Imidacloprid, 5-hydroxy-imidacloprid, this compound | Soil Injection, Tablets | Olefin was detected 6–36 months post-treatment. | oup.com |

Influence of Application Method (e.g., Soil Treatment, Foliar Spray, Seed Treatment)

The method of imidacloprid application significantly influences the uptake and distribution of its metabolite, this compound, within the plant.

Soil Treatment: Soil application of imidacloprid leads to root uptake and systemic translocation throughout the plant. orst.edu This method has been shown to result in the presence of this compound in nectar and other plant tissues. umn.edu For example, soil-applied imidacloprid to buckwheat at flowering time can be translocated to nectar in higher concentrations compared to seed treatments. umn.edu Higher rates of soil-applied imidacloprid, such as those used in nurseries, can lead to significantly higher concentrations in flowers compared to seed treatments. nih.gov

Foliar Spray: Foliar applications, where the insecticide is sprayed directly onto the leaves, can result in higher residue levels on the plant surface. researchgate.net While imidacloprid can be absorbed through the leaves, its translocation from the leaves to other parts of the plant, especially to nectar and pollen, is generally considered to be limited. researchgate.netctgb.nl

Seed Treatment: Seed treatments result in the uptake of imidacloprid by the germinating seedling and its distribution throughout the growing plant. researchgate.net While effective for early-season pest control, the concentration of imidacloprid and its metabolites in nectar and pollen from seed-treated plants is often lower than from soil applications, particularly those made later in the plant's life. umn.edunih.gov This is partly due to the dilution of the compound as the plant biomass increases. umn.edu

Bioaccumulation and Distribution in Organisms

Aquatic Organisms: Invertebrates and Vertebrates

Imidacloprid and its metabolites can enter aquatic ecosystems through runoff and other pathways, leading to exposure of aquatic organisms. mdpi.com

Aquatic Invertebrates: Studies have detected this compound in benthic macroinvertebrates. In one study, this compound was detected in 1 out of 15 macroinvertebrate samples collected from streams adjacent to imidacloprid-treated hemlock stands. researchgate.net

Research on the bioaccumulation of imidacloprid metabolites in fish has shown that these compounds can be taken up and distributed in various tissues. A study on goldfish (Carassius auratus) exposed to imidacloprid detected a small amount of this compound in the intestine and liver. nih.gov The highest concentration of the parent imidacloprid was found in the liver, followed by the intestine. nih.govresearchgate.net Another study on the freshwater fish Australoheros facetus found that the highest concentration of imidacloprid was in the gut, followed by the liver. conicet.gov.arresearchgate.net While imidacloprid has a low potential for bioaccumulation based on its log Kow, its metabolites can still be present in fish tissues. ccme.caccme.ca

The following table summarizes the detection of this compound in aquatic organisms.

| Organism | Tissue | Compound Detected | Key Finding | Citation |

| Goldfish (Carassius auratus) | Intestine, Liver | This compound, 5-hydroxy-imidacloprid, Imidacloprid-urea, 6-chloronicotinic acid | A small amount of IMI-olefin was detected in the intestine and liver. | nih.gov |

| Benthic Macroinvertebrates | Whole Body | Imidacloprid, Imidacloprid-urea, this compound | This compound was detected in 1 of 15 samples. | researchgate.net |

Terrestrial Organisms: Invertebrates and Vertebrates

The olefin derivative is a known metabolite of imidacloprid in pollinators. In honeybees (Apis mellifera), imidacloprid is metabolized into several compounds, including this compound. nih.govnih.govacs.org Studies on the distribution of these metabolites found that the olefin derivative preferentially accumulates in the head, thorax, and abdomen, which are tissues rich in nicotinic acetylcholine (B1216132) receptors. nih.gov

In bumblebees (Bombus terrestris), chronic sublethal exposure to imidacloprid resulted in the detection of both the parent compound and this compound. researchgate.netnih.gov Quantitative analysis in one study found that the concentration of this compound was 3.4 times higher than that of imidacloprid itself, with levels of 1.95 ± 0.43 ng/g for the olefin metabolite. researchgate.netnih.govresearchgate.net This indicates significant metabolic conversion and accumulation of the olefin derivative in bumblebee tissues. researchgate.netnih.gov In contrast, a study on rhododendrons treated with imidacloprid found the olefin metabolite in the potting mix but not in the plant tissues, nectar, or pollen collected by honeybees. ct.gov

Table 2: Imidacloprid and this compound Concentrations in Bumblebee (Bombus terrestris) Tissues

| Compound | Concentration (ng/g) |

|---|---|

| Imidacloprid | 0.57 ± 0.22 |

| This compound | 1.95 ± 0.43 |

Data from a laboratory study involving chronic sublethal exposure. researchgate.netnih.gov

In vertebrate models, this compound is recognized as a metabolite with systemic distribution.

Avian Models: Studies using domestic chickens (Gallus gallus domesticus) as a model for granivorous birds have provided detailed insights into the distribution of this compound. Following oral administration of imidacloprid, the olefin metabolite was detected in various tissues. nih.govnih.gov Fifteen days after the final exposure, the mean concentrations of metabolites, including this compound, were highest in feces, followed by the liver, spleen, muscle, kidney, and brain. nih.gov In laying hens, this compound was a predominant metabolite observed in most tissues, including the liver, spleen, fat, and muscle, and was also found in eggs within 24 hours of exposure. nih.gov However, it was notably absent from the kidney in this particular study. nih.gov Research has also confirmed the presence of this compound in weathered avian droppings for up to 30 days, with concentrations differing by season. doi.org

Mammalian Models: In rats, imidacloprid is metabolized through several pathways. Following oral administration, the olefinic metabolite is one of the biotransformation products found, and it is excreted in the urine. inchem.org It is considered a product of the hydroxylation of the imidazolidine (B613845) ring of the parent compound. orst.edu

Table 3: Distribution Pattern of this compound in Laying Hens

| Tissue/Product | Detection Status |

|---|---|

| Liver | Detected |

| Spleen | Detected |

| Fat | Detected |

| Muscle (Thigh & Pectoral) | Detected |

| Brain | Detected |

| Kidney | Not Detected |

| Egg | Detected |

Based on findings from a study on laying hens exposed to imidacloprid. nih.gov

The ability of this compound to cross the blood-brain barrier (BBB) has been demonstrated in several vertebrate groups. While the parent compound, imidacloprid, is generally considered to have poor BBB penetration in vertebrates, its metabolites show different characteristics. orst.eduijccm.org

The detection of this compound in the brain tissue of the Northern Leopard Frog (Rana pipiens) is direct evidence that the metabolite can cross the BBB in adult amphibians. nsf.govusd.edumdpi.com Similarly, studies in avian models have detected this compound residues in the brain tissue of domestic chickens, indicating it also crosses the BBB in birds. nih.govnih.gov Furthermore, research on goldfish (Carassius auratus) has identified this compound in brain tissue, suggesting it can penetrate the BBB in fish as well. mdpi.com While the parent compound's access to the central nervous system is limited in vertebrates, the presence of the olefin metabolite in the brains of amphibians, birds, and fish indicates its capacity for neural tissue distribution. nsf.govnih.govorst.edumdpi.com

Ecotoxicological Implications and Mechanisms of Action of Imidacloprid Olefin

Comparative Toxicity Assessments of Imidacloprid-olefin

The toxicity of this compound often surpasses that of its parent compound, imidacloprid (B1192907), particularly in insects. This increased potency is a key factor in its environmental risk assessment.

Research has consistently demonstrated that this compound is significantly more toxic to certain target insect pests than imidacloprid. orst.edumdpi.com For instance, this compound is approximately 10 times more active against the cotton whitefly (Bemisia tabaci) than its parent compound. apiservices.biz Similarly, when administered orally to pest aphid species, this compound is 16 times more potent than imidacloprid. apiservices.biz Studies have shown that plant metabolites of imidacloprid, including the olefin metabolite, are more toxic to aphids than imidacloprid itself. orst.edu Another study noted that imidacloprid decomposes at high temperatures to produce metabolites, including the olefin derivative, which were more toxic to aphids than the parent compound. scialert.net The enhanced insecticidal activity of this compound contributes to its effectiveness in controlling these agricultural pests. cnagrochem.com

The heightened toxicity of this compound extends to non-target beneficial insects, raising significant ecological concerns.

Honeybees (Apis mellifera) : this compound, along with another metabolite, 5-hydroxyimidacloprid, is more toxic to honeybees than the parent imidacloprid. orst.eduorst.edu Studies have shown that while the immediate neurotoxic symptoms in honeybees may be due to imidacloprid, the subsequent mortality is likely linked to its metabolites, including this compound. apiservices.bizaustinpublishinggroup.com The acute oral toxicity of this compound to honeybees is higher than that of imidacloprid. apiservices.biz Specifically, the olefin metabolite has been found to be about twice as toxic as imidacloprid to honeybees. mdpi.com In chronic toxicity studies lasting 10 days, imidacloprid and its metabolites, including olefin, showed equal toxicity to bees at very low doses. apiservices.biz

Bumblebees (Bombus spp.) : Imidacloprid is metabolized into the more toxic this compound within bumblebees, leading to delayed and time-cumulative toxicity. researchgate.net Sublethal exposure to imidacloprid and the resulting this compound can impair the mevalonate (B85504) pathway and fatty acid synthesis in bumblebees. researchgate.net In one study, the concentration of the hazardous metabolite this compound was found to be 3.4 times higher than that of imidacloprid in bumblebee heads. researchgate.net Even at low, field-relevant levels, imidacloprid exposure can be lethal to bumblebee queens, and while the olefin metabolite was not always detected in syrup or pollen, its potential formation in the bees remains a concern. concordma.gov

Interactive Table: Comparative Acute Oral Toxicity of Imidacloprid and its Metabolites to Honeybees

| Compound | Oral LD50 (ng/bee) | Relative Toxicity to Imidacloprid |

|---|---|---|

| Imidacloprid | 41 researchgate.net | 1x |

| This compound | >36 researchgate.net | ~2x more toxic mdpi.com |

| 5-hydroxy-imidacloprid | 159 researchgate.net | Less toxic |

Note: This table is based on available data and is intended for comparative purposes. The ">" symbol indicates that the LD50 is greater than the highest dose tested in that particular study.

While neonicotinoids like imidacloprid generally show selective toxicity, being more potent against insect nAChRs than mammalian ones, their metabolites can exhibit different properties. nih.govresearchgate.netmdpi.com this compound has been reported to be up to ten times more toxic to mammals than the parent compound and demonstrates a higher affinity for mammalian nAChRs. nsf.govusd.edu

In studies using human dopaminergic cells, this compound was shown to affect protein synthesis and ribosomal function, indicating a potential for neurotoxicity. nih.gov While imidacloprid and this compound are confirmed agonists of human nAChRs, their potency is 2 to 3 orders of magnitude lower than another metabolite, desnitro-imidacloprid, and nicotine (B1678760). nih.gov However, the guanidine (B92328) metabolite of imidacloprid has a higher mammalian toxicity than the parent compound. beyondpesticides.org The blood-brain barrier in vertebrates offers some protection by limiting the access of imidacloprid to the central nervous system. orst.edu

Neurotoxicological Effects of this compound

The primary mechanism of action for imidacloprid and its metabolites is their interaction with nicotinic acetylcholine (B1216132) receptors, leading to neurotoxic effects.

Imidacloprid and its active metabolites function as agonists at the nAChRs. inchem.orgnih.gov In insects, these receptors are concentrated in the central nervous system. orst.edu The binding of these compounds to the receptor initially causes a spontaneous discharge of nerve impulses, which is followed by the failure of the neuron to transmit any further signals. orst.edu this compound, like its parent compound, acts as a partial agonist on insect nAChRs. jst.go.jpucl.ac.uk

The selective toxicity of neonicotinoids is largely attributed to their higher binding affinity for insect nAChRs compared to vertebrate nAChRs. nih.govinchem.orgresearchgate.net However, this compound has been shown to have a higher affinity for mammalian nAChRs than imidacloprid. nsf.gov Studies on human nAChR subtypes have confirmed that this compound acts as an agonist, although with lower potency than some other metabolites. nih.gov

Interactive Table: Receptor Binding Affinity of Imidacloprid and its Metabolites in Honeybee Head Membranes

| Compound | IC50 (nM) |

|---|---|

| Imidacloprid | 2.9 researchgate.net |

| This compound | 0.45 researchgate.net |

| 5-OH-imidacloprid | 24 researchgate.net |

| 4,5-OH-imidacloprid | 6,600 researchgate.net |

| Urea-metabolite | >100,000 researchgate.net |

| 6-CNA | >100,000 researchgate.net |

IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher binding affinity.

The neurotoxic effects of imidacloprid and its metabolites are not limited to terrestrial organisms. Aquatic species, such as amphibians, are also susceptible. Imidacloprid can cross the blood-brain barrier in amphibians and bioaccumulate in their neural tissues. nsf.gov

In a study on Northern Leopard Frogs (Rana pipiens), both imidacloprid and this compound were detected in the brain tissue following exposure. nsf.gov Although this compound was found at lower concentrations than the parent compound, its higher toxicity is a significant concern. nsf.gov The presence of these neurotoxins in the brain was associated with altered foraging behavior, with reaction times to food stimuli being 1.5 to 3.2 times slower in treated frogs compared to controls. nsf.gov There was a positive correlation between the mean response time and the concentration of imidacloprid in the brain. nsf.gov Other studies have shown that imidacloprid can cause DNA damage in amphibians and reduce the action potential of their sciatic nerves. nsf.gov Low concentrations of imidacloprid have been shown to cause neurotoxic effects in the brains of adult marsh frogs (Pelophylax ridibundus), which could have a significant impact on amphibian populations. medicine.dp.uaresearchgate.net

Analytical Methodologies for Imidacloprid Olefin Residue Analysis

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is a critical first step to isolate Imidacloprid-olefin from interfering substances within the sample matrix, ensuring accurate and reliable quantification. The choice of extraction protocol is highly dependent on the specific characteristics of the matrix being analyzed.

The systemic nature of the parent compound, Imidacloprid (B1192907), means that its metabolites, including this compound, can be present in various plant tissues. orst.edu Extraction methods must efficiently release the analyte from the cellular matrix while minimizing the co-extraction of pigments, waxes, and other interfering compounds.

A common approach for extracting Imidacloprid and its metabolites from plant materials involves using a mixture of methanol and water. epa.gov For citrus leaves, a procedure using methanol as the extractant in a bullet blender has been successfully developed, yielding high recoveries without the need for further clean-up steps before analysis. nih.gov This method demonstrated recovery rates for the parent compound between 92% and 102%. nih.gov For pollen and nectar, which are critical matrices for assessing risk to pollinators, residues of Imidacloprid and its olefin metabolite have been detected in samples from citrus trees and cotton crops. boerenlandvogels.nlnih.gov A study on rapeseed plants found that while Imidacloprid-urea was the primary soil metabolite, this compound was the main metabolite in green plant tissues. nih.gov

The following table summarizes typical extraction protocols for plant matrices:

Table 1: Extraction Protocols for this compound in Plant Tissues

| Matrix | Extraction Solvent/Method | Key Findings |

|---|---|---|

| Citrus Leaves | Methanol in a bullet blender. nih.gov | High recovery rates (92-102%) achieved without extensive sample clean-up. nih.gov |

| Rapeseed (Green Tissues) | Quantitative UHPLC-QqQ-MS/MS analysis after soil contamination. nih.gov | This compound was prevalent in green tissues, with molar ratios to Imidacloprid of 2.24 and 1.47 in different treatments. nih.gov |

| Nectar & Pollen (Citrus) | Samples collected from flowers of treated trees. | This compound was detected in both nectar and pollen up to 232 days after treatment. boerenlandvogels.nl |

| Pollen & Nectar (Cotton) | Samples collected from seed-dressed cotton crops. | Residues of the parent compound were found up to 64.58 ng/g in pollen. nih.gov |

| General Plant Material | Methanol/water mixture followed by partitioning with hexane for fatty/waxy materials. epa.gov | This method is designed for determining total residues, including metabolites containing the chloropyridine moiety. epa.gov |

Preparation from Environmental Samples (e.g., Soil, Water, Dust, Droppings)

Analyzing environmental samples is key to understanding the fate and transport of this compound in the ecosystem. Photodegradation of Imidacloprid on the surface of sandy loam soil has been shown to produce metabolites including this compound. orst.edu

For soil samples, residues are commonly extracted using an acetonitrile-water mixture. nih.gov The extract is then concentrated before being redissolved in a suitable solvent for HPLC analysis. nih.gov Another effective method for soil is liquid extraction with acetonitrile, which can yield higher recovery rates than Soxhlet extraction. researchgate.net For water samples, a common technique is liquid-liquid extraction with solvents like methylene chloride, followed by evaporation and reconstitution in acetonitrile for analysis. epa.gov

House dust has been identified as a relevant matrix for assessing human exposure, with one study detecting Imidacloprid in 30% of samples analyzed by UPLC-MS/MS. researchgate.net Another study specifically detected this compound in household dust samples near a bioenergy plant. nih.gov In avian mortality investigations, Imidacloprid has been identified in ventricular contents and droppings. nih.gov Feces from laying hens have also been found to contain Imidacloprid and its metabolites, including the olefin derivative. nih.gov

Table 2: Preparation Protocols for this compound in Environmental Samples

| Matrix | Extraction/Preparation Method | Key Findings |

|---|---|---|

| Soil | Extraction with acetonitrile-water (80:20, v/v), followed by evaporation and redissolution. nih.gov | A detection limit of 5 µg/kg was achieved with this HPLC method. nih.gov |

| Water | Liquid-liquid extraction with methylene chloride. epa.gov | The organic solvent is evaporated, and the residue is dissolved in acetonitrile for HPLC analysis. epa.gov |

| House Dust | Multi-residue analysis performed with UPLC-MS/MS. researchgate.net | Imidacloprid was found in 30% of samples, highlighting dust as an exposure route. researchgate.net |

| Feces (Laying Hens) | Samples collected post-exposure and analyzed via liquid chromatography tandem mass spectrometry. nih.gov | this compound was observed as the most abundant metabolite in most sampled tissues. nih.gov |

Isolation from Biological Specimens (e.g., Insect, Fish, Amphibian Tissues)

The analysis of biological tissues is essential for toxicokinetic studies and understanding the metabolic pathways of Imidacloprid. A Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has been developed for the determination of Imidacloprid and its metabolites, including this compound, in crayfish tissues. nih.gov This method utilizes an extraction with acetonitrile containing 0.1% acetic acid, followed by a clean-up step using a neutral alumina column. nih.gov This approach yielded high recovery rates, ranging from 80.6% to 112.7%. nih.gov

In insects, such as the walnut husk maggot, both Imidacloprid and this compound have been detected in larval tissues using liquid chromatography coupled with tandem mass spectrometry (LC/MS). researchgate.net Studies in mice have shown that this compound tends to accumulate in blood and mesenteric white adipose tissue. inchem.org For fish, imidacloprid residues in tissues like brain, muscle, gills, and liver can be extracted and quantified using LC-MS/MS. fao.org

Chromatographic Separation Techniques

Following extraction and clean-up, chromatographic techniques are employed to separate this compound from the parent compound and other metabolites before detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the analysis of Imidacloprid and its metabolites. moraybeedinosaurs.co.uk Analyses are typically performed using a reversed-phase (RP) column with a mobile phase consisting of a mixture of acetonitrile and water. nih.gov UV detection, commonly set at a wavelength of 270 nm, is frequently used for quantification. nih.govalliedacademies.org

The coupling of HPLC with tandem mass spectrometry (HPLC/MS/MS) provides enhanced selectivity and sensitivity, allowing for the quantification of low concentrations of this compound in complex matrices like eastern hemlock sap and tissues. nih.gov This technique is confirmatory and can achieve very low limits of detection, in the range of µg/kg. moraybeedinosaurs.co.uk

Table 3: HPLC Application Parameters for this compound Analysis

| Parameter | Typical Specification | Source |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | nih.govalliedacademies.org |

| Mobile Phase | Acetonitrile and water mixture (e.g., 90:10 or 20:80 v/v) | nih.govalliedacademies.orgchemijournal.com |

| Detector | UV Detector (at 270 nm) or Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |

| Retention Time | Varies by method; e.g., 3.30 minutes for the parent compound in one study. | alliedacademies.org |

| Limit of Detection (LOD) | 0.5 µg/L in water; 5 µg/kg in soil. | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC), also referred to as UPLC, offers significant advantages over conventional HPLC for the analysis of pesticide residues. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can achieve higher resolution, greater sensitivity, and much faster analysis times. chromatographytoday.comresearchgate.net

A UHPLC method using a short, narrow C18 column was successfully used to quantify Imidacloprid residue in rice, significantly reducing analysis duration and solvent consumption. researchgate.netresearchgate.net The method achieved a limit of detection (LOD) of 0.001 mg/L and a limit of quantification (LOQ) of 0.003 mg/L. researchgate.netresearchgate.net The enhanced resolving power of UHPLC is particularly beneficial when separating structurally similar metabolites in complex sample extracts, such as those from rapeseed tissues or house dust. nih.govresearchgate.net Coupling UHPLC with tandem mass spectrometry (UPLC-MS/MS or UHPLC-QqQ-MS/MS) provides a powerful tool for the highly sensitive and selective analysis of this compound. nih.govresearchgate.net

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone for the sensitive and selective analysis of this compound residues in various complex matrices. This technique offers high accuracy and has been recognized as a gold standard for the detection of many organic analytes. mdpi.com High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods are frequently employed for the determination of Imidacloprid and its metabolites, including this compound. mdpi.comnih.gov

Tandem Mass Spectrometry (MS/MS) for Selective Detection

Tandem mass spectrometry (MS/MS), often utilizing a triple quadrupole (QqQ) mass analyzer, is the definitive technique for the selective detection and confirmation of this compound. The inherent selectivity of MS/MS is achieved by exploiting the specific fragmentation patterns of the target analyte.

The process involves three key stages:

Q1 (First Quadrupole): In the first stage, the quadrupole acts as a mass filter, selecting the protonated or deprotonated molecule of this compound (the precursor ion) from all other ions generated from the sample matrix.

q2 (Second Quadrupole): The selected precursor ion is then transferred to the second quadrupole, which functions as a collision cell. Here, the ion is fragmented into smaller, characteristic product ions through collision with an inert gas.

Q3 (Third Quadrupole): The third quadrupole filters these product ions, allowing only specific, pre-defined ions to reach the detector.

This dual mass filtering (in Q1 and Q3) significantly enhances the signal-to-noise ratio by minimizing chemical noise and matrix interferences, which is crucial for trace-level analysis in complex samples like food and environmental matrices. mit.edu This high degree of selectivity allows for confident identification and quantification of this compound even at very low concentrations. nih.govresearchgate.net

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM)

Electrospray ionization (ESI) is the most common ionization technique used to interface liquid chromatography with mass spectrometry for the analysis of moderately polar pesticides like this compound. mdpi.commit.edu ESI facilitates the transfer of the analyte from the liquid phase to the gas phase as charged ions with minimal fragmentation, making it ideal for subsequent MS/MS analysis. Research has shown that this compound can be detected in both positive and negative ESI modes. However, the deprotonated molecular ion peak ([M-H]⁻) in the negative ion mode has been observed to be greater and more symmetric, suggesting potentially better sensitivity and peak shape in this mode. nih.gov

For quantitative analysis, the MS/MS system is typically operated in Multiple Reaction Monitoring (MRM) mode. mit.edubund.denih.gov In this mode, the instrument is programmed to specifically monitor one or more unique precursor-to-product ion transitions for this compound. By monitoring these specific transitions, the method achieves exceptional sensitivity and selectivity, as it is highly unlikely that an interfering compound in the matrix will have the same precursor ion, product ion, and chromatographic retention time as the target analyte. mit.edu

Quantification Strategies and Validation Parameters (e.g., Limits of Quantification, Recoveries, Matrix Effects)

Robust quantification of this compound requires rigorous method validation, which assesses several key performance parameters.

Limits of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. For this compound, LOQs can vary depending on the analytical method and the sample matrix. For instance, a method developed for crayfish tissues reported LOQs ranging from 0.05 to 2.0 µg·L⁻¹ in solution and 0.05 to 2.0 µg·kg⁻¹ in the tissue itself. nih.gov

Recoveries: Recovery studies are performed to evaluate the efficiency of the sample extraction and clean-up process. This is determined by analyzing blank samples spiked with a known concentration of the analyte. For this compound, methods have demonstrated excellent recoveries, with values in crayfish tissues reported to be between 80.6% and 112.7%, with relative standard deviations (RSDs) of 4.2% to 12.6%. nih.gov

Matrix Effects: Matrix effects occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, causing either ion suppression or enhancement. nih.gov This can significantly impact the accuracy and reproducibility of the quantification. A quantitative assessment of matrix effects is crucial. In the analysis of this compound in crayfish, significant ion suppression was observed in tissues such as the cephalothorax, gills, intestine, and muscle. nih.gov To compensate for these effects, strategies such as the use of matrix-matched calibration curves or isotopically labeled internal standards are commonly employed. accredia.it

The following table summarizes validation parameters for an HPLC-MS/MS method for this compound analysis in various crayfish tissues. nih.gov

| Parameter | Matrix | Value |

|---|---|---|

| Limit of Quantification (LOQ) | Crayfish Tissues | 0.05–2.0 µg·kg⁻¹ |

| Recovery | Crayfish Tissues | 80.6% - 112.7% |

| Matrix Effect | Cephalothorax | Significant Ion Suppression |

| Matrix Effect | Gills | Significant Ion Suppression |

| Matrix Effect | Intestine | Significant Ion Suppression |

| Matrix Effect | Muscle | Significant Ion Suppression |

Advanced Analytical Approaches and Emerging Technologies for this compound Detection

While LC-MS/MS is the established method, research is ongoing into advanced and emerging technologies that promise to enhance detection capabilities, potentially offering higher sensitivity, improved on-site analysis, and greater efficiency.

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers offer high-resolution and accurate mass capabilities. mit.edu This allows for the determination of the elemental composition of this compound and its fragments, providing an additional layer of confirmation and helping to distinguish the analyte from isobaric interferences, which is particularly useful in highly complex matrices. nih.gov

Nanomaterial-Based Sensors: There is growing interest in the use of functional nanomaterials for developing novel sensors for pesticide detection. mdpi.comresearchgate.net These platforms can utilize various detection principles:

Electrochemical Sensors: These sensors measure changes in electrical signals upon the interaction of this compound with a modified electrode surface, offering the potential for rapid and portable detection devices. researchgate.net

Optical Sensors: These methods rely on changes in optical properties, such as fluorescence. For example, sensors based on graphene quantum dots have been developed for the parent compound, imidacloprid, which could be adapted for its metabolites. researchgate.netmdpi.com These sensors can offer very high sensitivity.

These emerging technologies, while often in the developmental stage for specific metabolites like this compound, represent the future of residue analysis, aiming to provide faster, more sensitive, and more accessible detection methods. researchgate.net

Chemical Synthesis and Structure Activity Relationship Studies of Imidacloprid Olefin

Laboratory Synthesis Pathways for Imidacloprid-olefin and its Analogues

The generation of this compound and its related compounds in a laboratory setting is essential for detailed toxicological and environmental analysis. Researchers have developed both chemoenzymatic and purely chemical methods to achieve this.

A notable pathway for synthesizing this compound involves a two-step chemoenzymatic process. This method leverages the metabolic capabilities of microorganisms to perform a specific chemical transformation on the imidacloprid (B1192907) molecule.

Initially, the process begins with the microbial hydroxylation of imidacloprid. nih.gov Several bacteria and fungi have been identified that can transform imidacloprid into 5-hydroxy-imidacloprid. nih.gov Among these, the bacterium Stenotrophomonas maltophilia CGMCC 1.1788 has demonstrated the highest conversion rate, stereoselectively producing R-5-hydroxyl IMI. nih.gov This hydroxylation occurs at the C12 position of the imidazolidine (B613845) ring. nih.govresearchgate.net The efficiency of this biotransformation can be significantly enhanced by the addition of certain carbohydrates and organic acids to the reaction medium; for instance, a 5% sucrose (B13894) solution can increase the yield by 8.3 times. nih.gov

The second step involves the conversion of the intermediate, 5-hydroxy-imidacloprid, into this compound. This is achieved through a non-enzymatic dehydration reaction under acidic conditions, resulting in a high molar conversion yield. nih.govresearchgate.net This chemoenzymatic approach offers a targeted and efficient route to produce this compound for further study. nih.gov

Beyond the synthesis of this compound itself, researchers have prepared a variety of its analogs to investigate how structural modifications affect its biological activity. researchgate.net These synthetic efforts are crucial for understanding the pharmacophore of neonicotinoid insecticides.

One approach involves reproducing the synthesis of this compound to enable comprehensive analysis of its properties through techniques like X-ray crystallography and mass spectrometry. researchgate.net Additionally, a series of novel imidacloprid analogues have been synthesized, including those with a bicyclic ring system. researchgate.net The structures of these new compounds are typically characterized using 1H NMR, 13C NMR, HRMS, and single-crystal X-ray diffraction analysis. researchgate.net

Furthermore, to explore the structure-activity relationships, mimics of this compound have been designed and synthesized. For example, a series of novel compounds containing a 1,3-disubstituted-1,2,4-triazoline moiety have been created as bioisosteres of this compound. sioc-journal.cn The synthesis of these analogs allows for a systematic evaluation of how different functional groups and structural arrangements influence their insecticidal and fungicidal properties. sioc-journal.cn

Molecular Structural Elucidation and Characterization

Determining the precise three-dimensional structure and fragmentation patterns of this compound is fundamental to understanding its interaction with biological targets and its environmental fate.

The definitive molecular structure of this compound has been determined through single-crystal X-ray diffraction analysis. rsc.org After recrystallization from ether, suitable crystals were obtained for this technique. rsc.org

The X-ray structure reveals that the nitroamine group is coplanar with the imidazole (B134444) ring. rsc.org A key feature is the tautomeric form where a proton is located on the N(1) position of the imidazole ring, forming a hydrogen bond with one of the oxygen atoms of the nitroamine group. rsc.orgrsc.org This intramolecular hydrogen bond, along with extensive electron delocalization across the nitroamino imidazole moiety, constrains the molecule's conformation. rsc.org The crystal packing is characterized by a bifurcated intermolecular hydrogen bond. rsc.org

Table 1: Key Structural Parameters of this compound from X-ray Crystallography

| Parameter | Value |

|---|---|

| N(1)–C(1)–N(2) bond angle | 133.7(3)° |

| N(3)–C(1)–N(2) bond angle | 119.1(2)° |

Data sourced from Fusetto et al. (2016) rsc.org

Tandem mass spectrometry (MS/MS) experiments, particularly with low-energy collision-induced dissociation (CID), have been employed to study the gas-phase fragmentation of protonated this compound (2H+). rsc.orgrsc.org These studies are crucial for identifying the molecule in complex samples and for understanding its intrinsic chemical stability.

Under ESI-MS/MS conditions, the primary fragmentation pathway for protonated this compound is the loss of a water molecule. researchgate.netrsc.org This is in contrast to its parent compound, protonated imidacloprid, which primarily undergoes homolytic bond cleavage. rsc.org The presence of the double bond in the olefin metabolite plays a critical role in facilitating this water loss. rsc.org Minor fragmentation pathways for this compound include the loss of HNO2 and NO. rsc.org

Density functional theory (DFT) calculations have been used to further investigate these fragmentation mechanisms. The calculations, performed at the B3LYP/6-311G++(d,p) level of theory, confirmed that the loss of water is energetically more favorable than the loss of HNO2 or NO. rsc.orgrsc.org

Table 2: Major Fragmentation Ions of Protonated this compound (m/z 254.1) in CID Mass Spectrometry

| Fragment Ion (m/z) | Corresponding Neutral Loss |

|---|---|

| 236.4 | H₂O |

| 209.7 | HNO₂ |

| 206 | NO |

Data compiled from various mass spectrometry studies. rsc.orgfao.org

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) studies of this compound and its analogs aim to identify the key molecular features responsible for their biological activity. These studies are vital for the design of new, more effective, and potentially safer insecticides.

The insecticidal activity of this compound is significantly higher than that of its parent compound, imidacloprid, against certain pests. For instance, it is approximately 19 times more effective against the horsebean aphid imago. nih.govresearchgate.net This highlights the importance of the olefinic bond in the imidazolidine ring for insecticidal potency.

SAR studies on synthesized analogs have provided further insights. For example, in a series of this compound mimics containing a 1,2,4-triazoline ring, it was found that compounds with an alkyl substituent at the 3-position of the triazoline unit exhibited higher insecticidal activity than those with an aryl substituent. sioc-journal.cn This suggests that the nature of the substituent at this position plays a crucial role in the compound's interaction with its target site.

Furthermore, these studies have also revealed that more lipophilic groups can lead to higher fungicidal activity, indicating that different structural features can be optimized for different biological effects. sioc-journal.cn Molecular docking studies have suggested that these analogs have the potential to bind to the acetylcholine (B1216132) binding protein (AChBP), similar to imidacloprid, providing a basis for further molecular optimization. sioc-journal.cn

Elucidating the Role of the Olefin Moiety in Agonistic Potency

The introduction of a double bond to form this compound significantly alters its potency as an agonist at nicotinic acetylcholine receptors (nAChRs), the primary target for neonicotinoid insecticides. This structural change results in a notable species-dependent difference in toxicity.

Research indicates that this compound is considerably more toxic to certain insects than its parent compound, imidacloprid. For instance, it has been reported to be approximately 10 to 19 times more effective against specific aphid species and the cotton whitefly. researchgate.netresearchgate.net Studies on honeybees (Apis mellifera) have also confirmed that the olefin metabolite is more toxic than the parent compound. orst.edunih.gov The sustained depolarization of Kenyon cells in the honeybee brain by this compound confirms its action as a potent nAChR agonist in insects. beyondpesticides.org

In contrast, when evaluated against vertebrate, and specifically human, nAChRs, the potency of this compound is markedly lower. Studies using human neuronal cells and heterologously expressed human nAChR subtypes (α7, α3β4, and α4β2) confirmed that this compound is an agonist but with a potency two to three orders of magnitude lower than other compounds like desnitro-imidacloprid and nicotine (B1678760). nih.govdntb.gov.uanih.gov Its potency on these human receptors was found to be in a similar range to that of the parent imidacloprid. nih.gov The desensitization effect of this compound on human nAChRs, measured by its half-maximal inhibitory concentration (pIC50), was also found to be comparable to that of imidacloprid. researchgate.net

This differential potency highlights the critical role of the olefin moiety in enhancing binding affinity and agonistic activity at insect nAChRs while having a less pronounced effect on their human counterparts.

| Compound | Target Organism/Receptor | Observed Potency / Toxicity | Reference |

|---|---|---|---|

| This compound | Horsebean Aphid | ~19 times more effective than Imidacloprid. | researchgate.net |

| This compound | Honeybee (Apis mellifera) | More toxic than Imidacloprid. | orst.edu |

| This compound | Cotton Whitefly | ~10 times more active than Imidacloprid. | researchgate.net |

| This compound | Human nAChRs (neuronal cells) | Activates receptors with potency similar to Imidacloprid; significantly lower than nicotine or DN-IMI. | nih.govdntb.gov.ua |

| This compound | Human α7 nAChR | Confirmed agonist, but with significantly lower potency compared to DN-IMI. | nih.gov |

Computational Modeling and Molecular Docking Studies of Receptor Binding

Computational methods, including molecular modeling and docking simulations, have provided valuable insights into the binding interactions of this compound with nAChRs. These studies help to explain the experimentally observed differences in potency at a molecular level.

Molecular docking studies performed on human nAChR subtypes (α7 and α4β2) have been used to provide a molecular explanation for the functional data. nih.govnih.gov These models suggest that imidacloprid and this compound have a distinct positioning within the receptor's binding site compared to other metabolites like desnitro-imidacloprid (DN-IMI) and the endogenous ligand acetylcholine. nih.gov This difference in binding mode is believed to underlie their lower agonistic potency at human receptors. nih.govdntb.gov.uanih.gov

While extensive modeling has been conducted on imidacloprid, specific computational studies on this compound are less common. However, it has been noted that X-ray and molecular modeling docking studies have been crucial in uncovering the molecular basis for the differences in binding sites between insect and vertebrate nAChRs. rsc.org A single report has mentioned docking studies of this compound with different α/α and α/β subunits of nAChRs from Apis mellifera. rsc.org Such computational approaches are essential for understanding how the rigid, planar structure of the olefin's imidazole ring, compared to the more flexible imidazolidine ring of the parent compound, influences interactions with key amino acid residues in the receptor's binding pocket. rsc.orgresearchgate.net

| Receptor Model | Key Finding from Modeling | Implication | Reference |

|---|---|---|---|

| Human nAChR α7 and α4β2 subtypes | Docking studies were used to substantiate experimental findings and provide a molecular explanation for observed potency. | Supports the experimental data showing lower potency of this compound at human receptors compared to other agonists like nicotine and DN-IMI. | nih.govnih.gov |

| Insect nAChRs (e.g., Apis mellifera) | Docking studies have been reported, highlighting different binding properties and activity of receptor subunits towards neonicotinoids. | Aids in explaining the selective toxicity of this compound, which is more potent in insects than vertebrates. | rsc.org |

| Acetylcholine Binding Protein (AChBP) | Docking of this compound mimics showed a binding pattern similar to that of Imidacloprid. | Suggests that mimics retain the potential to bind to the target receptor, providing a basis for designing new molecules. | sioc-journal.cn |

Influence of Structural Modifications on Ecotoxicological Profiles

The high toxicity of this compound to non-target pollinators like honeybees has prompted research into structural modifications aimed at reducing its adverse ecotoxicological effects while retaining desired insecticidal activity. sioc-journal.cn

One notable study focused on designing and synthesizing novel mimics of this compound to address its high bee toxicity. sioc-journal.cn In this research, the imidazolidine ring of this compound was replaced with a 1,3-disubstituted-1,2,4-triazoline ring system. The resulting compounds were then evaluated for insecticidal activity and their potential toxicity to bees was predicted using computational tools. sioc-journal.cn

The structure-activity relationship (SAR) analysis yielded several key findings:

Substitution at Site 3: Compounds with an alkyl substituent at the 3-position of the triazoline unit demonstrated higher insecticidal activity against various pests compared to those with an aryl substitution. sioc-journal.cn

Lipophilicity: Increased lipophilicity of the substituent groups was correlated with higher fungicidal activity. sioc-journal.cn

Bee Toxicity Prediction: Computational analysis (admetSAR) of the synthesized mimics predicted that they would have a low level of toxicity to bees, successfully achieving the goal of reducing the ecotoxicological risk associated with the original olefin structure. sioc-journal.cn

These findings demonstrate that targeted structural modifications of the this compound scaffold can effectively alter its biological activity spectrum, offering a rational design strategy for developing insecticides with more favorable ecotoxicological profiles. sioc-journal.cn